molecular formula C20H28N2O5 B2498395 (R)-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid CAS No. 185057-42-5

(R)-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid

Cat. No.: B2498395
CAS No.: 185057-42-5
M. Wt: 376.453
InChI Key: FKCVTDVCCAOPGT-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid is a sophisticated chiral chemical building block designed for pharmaceutical research and development. This compound features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, a versatile carboxamide linkage, and a chiral phenylpropanoic acid moiety. Its structure suggests significant potential in the synthesis of complex molecules, particularly in the field of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of heterobifunctional molecules that induce targeted protein degradation by recruiting E3 ubiquitin ligases, such as the Von Hippel-Lindau (VHL) protein, to mark specific proteins for destruction by the cellular proteasome system . The presence of the (R)-enantiomer is critical, as chirality can profoundly influence a molecule's binding affinity and biological activity. Researchers can leverage this compound as a key intermediate to construct novel degraders for previously undruggable targets. The Boc-protected piperidine and phenylpropanoic acid segments are common structural motifs found in medicinally active compounds and can be used to fine-tune the properties of potential therapeutics, including their potency and cell membrane permeability . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(26)22-11-9-15(10-12-22)17(23)21-16(18(24)25)13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,23)(H,24,25)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCVTDVCCAOPGT-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the formation of the amide bond with 3-phenylpropanoic acid. The reaction conditions often include the use of coupling reagents such as EDCI or DCC, and bases like triethylamine to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroacetic acid or hydrochloric acid in dichloromethane.

Major Products

    Oxidation: Phenylpropanoic acid derivatives.

    Reduction: 3-phenylpropanol derivatives.

    Substitution: Free amine derivatives of piperidine.

Scientific Research Applications

®-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can protect the amine functionality during chemical reactions, while the phenylpropanoic acid moiety can interact with hydrophobic pockets in proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of Boc-protected piperidine derivatives, several of which are documented in commercial and regulatory contexts (e.g., tariff classifications ). Below is a detailed comparison with key analogs:

Structural Analogues

a) 2-[1-(tert-Butoxycarbonyl)-4-piperidyl]acetic acid
  • Structural Difference: Replaces the phenylpropanoic acid-carboxamido moiety with an acetic acid group.
  • Implications :
    • Reduced steric bulk enhances solubility in polar solvents.
    • Lower molecular weight (MW: ~257 g/mol vs. ~434 g/mol for the parent compound) may improve metabolic stability.
  • Applications: Intermediate in synthesizing smaller peptides or non-aromatic therapeutics .
b) 1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one
  • Structural Difference : Substitutes the Boc group with a hydroxy-phenylpiperidine and introduces a ketone instead of carboxylic acid.
  • Implications :
    • Increased hydrophobicity due to benzyloxy and phenyl groups.
    • Ketone functionality may reduce acidity, altering bioavailability.
  • Applications: Potential use in CNS-targeting drugs due to lipophilic aromatic groups .
c) (S)-Enantiomer of the Parent Compound
  • Structural Difference : (S)-configuration at the chiral center.
  • Implications: Potential differences in biological activity (e.g., receptor binding affinity). May exhibit distinct pharmacokinetic profiles.

Functional Group Variations

Compound Name Boc Group Carboxylic Acid Aromatic Group Key Applications
Parent (R)-Compound Yes Phenylpropanoic Phenyl Peptide synthesis, APIs
2-[1-(Boc)-4-piperidyl]acetic acid Yes Acetic None Small-molecule intermediates
1-(4-Benzyloxyphenyl)-...propan-1-one No Ketone Benzyloxy CNS drug candidates

Research Findings and Industrial Relevance

  • Commercial Presence : Boc-piperidine derivatives are widely traded, as evidenced by their inclusion in tariff schedules (e.g., under HS codes for heterocyclic compounds) .
  • Drug Development : The parent compound’s structure aligns with intermediates used in protease inhibitors or NSAID-like molecules. Modifications to the aromatic or acid groups could optimize potency or reduce toxicity.
  • Synthetic Utility : The carboxamido linkage enables conjugation to other pharmacophores, making it versatile in combinatorial chemistry.

Biological Activity

(R)-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid, also known by its chemical formula C20H28N2O5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of (R)-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid typically involves several steps, including the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group and subsequent reactions to introduce the carboxamido and phenylpropanoic acid moieties. The compound serves as an intermediate in the synthesis of other pharmacologically active compounds, such as ampreloxetine, a norepinephrine reuptake inhibitor .

The biological activity of (R)-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid is primarily attributed to its interaction with neurotransmitter systems, particularly the norepinephrine and serotonin pathways. These interactions are crucial for understanding its potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological effects, including:

  • Norepinephrine Reuptake Inhibition : Similar to ampreloxetine, it may enhance norepinephrine levels in the synaptic cleft by inhibiting its reuptake.
  • Antimicrobial Activity : Derivatives related to this compound have shown significant activity against various strains of bacteria, including multidrug-resistant strains of Mycobacterium tuberculosis .

Case Studies and Research Findings

  • Antimycobacterial Activity : A study highlighted that piperidine derivatives demonstrated notable activity against M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL for resistant strains . Although specific data for (R)-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid is limited, its structural similarities suggest potential efficacy.
  • Cytotoxicity Assessment : The cytotoxic effects of related piperidine compounds were evaluated using various cell lines. The half-maximal inhibitory concentration (IC50) values indicated that compounds with similar structures exhibited selective toxicity toward cancer cells while maintaining low toxicity toward non-cancerous cells like HaCaT .

Data Table: Summary of Biological Activities

Activity Observed Effect Reference
Norepinephrine Reuptake InhibitionPotential enhancement of norepinephrine levels
Antimycobacterial ActivityMIC against M. tuberculosis: 0.5 - 4 μg/mL
CytotoxicityIC50 values indicating selective toxicity

Q & A

Q. What are the critical steps in synthesizing (R)-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid, and how can side reactions be minimized?

The synthesis typically involves Boc-protection of the piperidine moiety, coupling reactions (e.g., amide bond formation), and chiral resolution. Key steps include:

  • Boc-protection : Use anhydrous conditions and a base like DMAP to suppress premature deprotection. Excess Boc-anhydride (1.5–2 eq) ensures complete protection .
  • Coupling reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation. Monitor reaction progress via TLC or HPLC to prevent over-activation, which can lead to racemization .
  • Chiral purity : Use enantioselective crystallization or chiral chromatography (e.g., with cellulose-based columns) to isolate the (R)-enantiomer .

Q. How can NMR and HPLC be utilized to confirm the stereochemical integrity of this compound?

  • NMR : Compare 1H^1H and 13C^{13}C spectra with known (R)-configured analogs. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the piperidine carboxamide protons (δ ~3.0–4.0 ppm). NOE experiments can confirm spatial arrangement .
  • HPLC : Use chiral stationary phases (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (80:20) to resolve enantiomers. Retention time consistency with standards validates enantiomeric excess (>98%) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of dust .
  • Spill management : Avoid dry sweeping. Collect spills with damp absorbent pads and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, such as piperidine ring puckering?

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to capture weak diffraction signals from flexible regions.
  • Refinement : Apply SHELXL for restrained refinement. Constrain thermal parameters (B-factors) for the piperidine ring and use TLS (Translation-Libration-Screw) models to account for anisotropic motion .
  • Validation : Check the Cambridge Structural Database (CSD) for similar Boc-protected piperidine derivatives to validate bond lengths and angles .

Q. What strategies can mitigate discrepancies in bioactivity data caused by batch-to-batch variability?

  • Analytical rigor : Implement orthogonal purity checks (e.g., LC-MS for mass accuracy, 19F^{19}F-NMR if fluorinated impurities are suspected) .
  • Bioassay standardization : Pre-treat compounds with activated charcoal to remove trace solvents or byproducts. Use a reference standard (e.g., from PubChem) to normalize activity measurements .

Q. How does the Boc group influence the compound’s metabolic stability in pharmacokinetic studies?

  • In vitro assays : Incubate with liver microsomes (human or rodent) and monitor Boc deprotection via LC-MS/MS. Compare half-life (t1/2t_{1/2}) with deprotected analogs.
  • Computational modeling : Use molecular dynamics simulations (e.g., AMBER) to predict steric shielding of the Boc group against cytochrome P450 enzymes .

Q. What experimental approaches can elucidate the compound’s role in modulating enzyme targets (e.g., proteases)?

  • Surface plasmon resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure binding kinetics (kon/koffk_{on}/k_{off}) at varying compound concentrations.
  • Isothermal titration calorimetry (ITC) : Quantify binding enthalpy (ΔH) to distinguish hydrophobic (Boc group) vs. hydrogen-bonding (carboxamide) interactions .

Methodological Considerations

Q. How can conflicting solubility data in different solvent systems be reconciled?

  • Solvent screening : Use a high-throughput platform (e.g., Crystal16) to measure solubility in 10+ solvents (e.g., DMSO, THF, ethyl acetate). Apply the Hansen solubility parameters to identify outliers .
  • pH-dependent solubility : Titrate the compound in buffered solutions (pH 1–12) and correlate with ionization states (carboxylic acid pKa ≈ 3.5; piperidine pKa ≈ 8.5) .

Q. What computational tools are effective for predicting the compound’s logP and membrane permeability?

  • Software : Use Schrödinger’s QikProp or ACD/Labs to calculate logP (predicted ~2.8) and polar surface area (PSA ~90 Ų). High PSA suggests limited blood-brain barrier penetration .
  • MD simulations : Apply GROMACS to model lipid bilayer interactions, focusing on the Boc group’s role in passive diffusion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.